5-chloro-N-methyl-N-{1-[2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine
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Overview
Description
5-chloro-N-methyl-N-{1-[2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine is a complex organic compound with a molecular formula of C16H21N5S. This compound is characterized by the presence of a pyrimidine ring, a piperidine ring, and a methylsulfanyl group, making it a unique structure in the field of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-methyl-N-{1-[2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine involves multiple steps. One common method includes the reaction of pyrimidine derivatives with piperidine and methylsulfanyl groups under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-methyl-N-{1-[2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: Halogen substitution reactions can occur at the chloro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted pyrimidine compounds.
Scientific Research Applications
5-chloro-N-methyl-N-{1-[2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-N-methyl-N-{1-[2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved often include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- **N-methyl-N-{1-[2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-yl}pyridin-2-amine
- **Benzyl-(2-methylsulfanyl-pyrimidin-4-yl)-amine
- **6-methyl-2-methylsulfanyl-5-(piperidin-1-ylmethyl)-1H-pyrimidin-4-one
Uniqueness
5-chloro-N-methyl-N-{1-[2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine is unique due to the presence of the chloro group, which allows for specific substitution reactions that are not possible with similar compounds. This uniqueness makes it a valuable compound for various chemical and biological studies.
Properties
Molecular Formula |
C15H19ClN6S |
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Molecular Weight |
350.9 g/mol |
IUPAC Name |
5-chloro-N-methyl-N-[1-(2-methylsulfanylpyrimidin-4-yl)piperidin-4-yl]pyrimidin-2-amine |
InChI |
InChI=1S/C15H19ClN6S/c1-21(14-18-9-11(16)10-19-14)12-4-7-22(8-5-12)13-3-6-17-15(20-13)23-2/h3,6,9-10,12H,4-5,7-8H2,1-2H3 |
InChI Key |
CBXCNJPHEVNXEB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCN(CC1)C2=NC(=NC=C2)SC)C3=NC=C(C=N3)Cl |
Origin of Product |
United States |
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